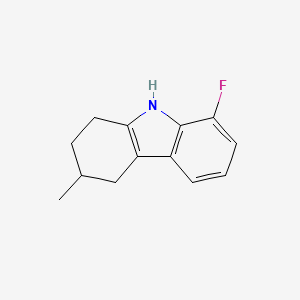
(4,4-Difluoropyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoropyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C5H10F2N2 It is a derivative of pyrrolidine, where two fluorine atoms are substituted at the 4th position of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanamine typically involves the fluorination of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 4th position. The resulting intermediate is then subjected to further reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoropyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrrolidine oxides, while reduction may produce difluoropyrrolidine amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(4,4-Difluoropyrrolidin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Difluoropyrrolidine): A closely related compound with similar fluorination but lacking the methanamine group.
(4-Fluoropyrrolidine): A mono-fluorinated derivative of pyrrolidine.
(Pyrrolidin-2-yl)methanamine: A non-fluorinated analog with similar structural features.
Uniqueness
(4,4-Difluoropyrrolidin-2-yl)methanamine is unique due to the presence of two fluorine atoms at the 4th position, which significantly alters its chemical and biological properties compared to its non-fluorinated and mono-fluorinated analogs. The dual fluorination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10F2N2 |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
(4,4-difluoropyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1-3,8H2 |
Clave InChI |
BXKKASJUKPGCNR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC1(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


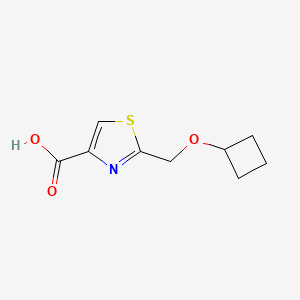
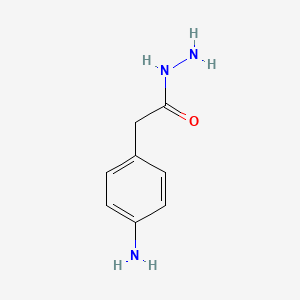
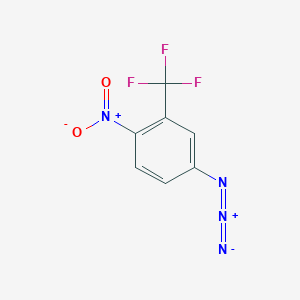
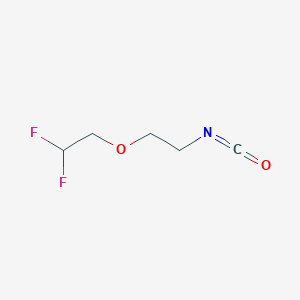


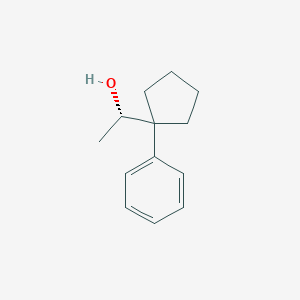

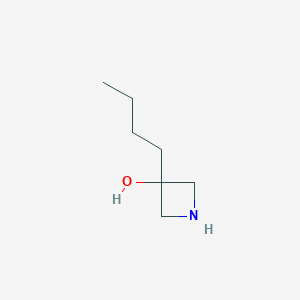
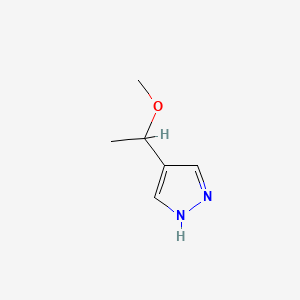
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
